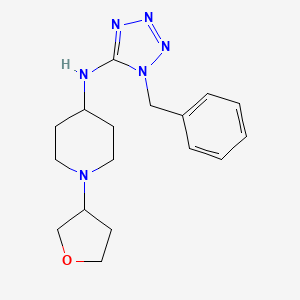![molecular formula C15H14N6O B7439499 isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7439499.png)
isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone is a chemical compound that belongs to the class of tetrazole-containing compounds. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. The compound has also been found to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the activity of certain enzymes that are involved in DNA synthesis and repair. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
Isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and it exhibits potent anticancer, antiviral, and antibacterial activities. However, the compound also has some limitations. The compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for research on isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone. One area of research could focus on improving the solubility of the compound to make it more suitable for use in various experiments. Another area of research could focus on studying the compound in vivo to better understand its pharmacokinetics and potential applications in drug development. Additionally, future research could focus on exploring the potential of isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections.
Conclusion:
Isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound exhibits potent anticancer, antiviral, and antibacterial activities and has several advantages for lab experiments. However, the compound also has some limitations, and future research is needed to fully understand its potential applications in drug development.
Synthesemethoden
The synthesis of isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone is a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound was first reported by researchers in 2010. The reaction involves the condensation of 2-(2-chloroacetyl)isoquinoline with 1-(2H-tetrazol-5-yl)pyrrolidine in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to exhibit antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(11-2-1-10-3-5-16-8-13(10)7-11)21-6-4-12(9-21)14-17-19-20-18-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXNPTXPUNUFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NNN=N2)C(=O)C3=CC4=C(C=C3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![methyl (E)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoylamino]but-2-enoate](/img/structure/B7439427.png)
![(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
![N-(3-amino-2-hydroxypropyl)-2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7439438.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
![1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea](/img/structure/B7439463.png)
![7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
![2,2-difluoro-N-[5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439481.png)
![2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol](/img/structure/B7439488.png)
![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439508.png)